1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features a unique imidazo[1,5-a]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities and its structural complexity .
Vorbereitungsmethoden
The synthesis of 1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclocondensation Reactions: These reactions involve the formation of the imidazo[1,5-a]pyrazine core through the cyclization of appropriate precursors under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods often involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: These reactions involve the addition of multiple bonds to form new cyclic structures.
The major products formed from these reactions depend on the reagents and conditions used, leading to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is used as a building block in the synthesis of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Trifluoromethylpyridines: These compounds contain the trifluoromethyl group and are used in similar applications but have different reactivity and properties.
Pyrazolo[1,5-c]pyrimidines: These compounds have a different ring fusion pattern and are explored for their unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H2BrClF3N3 |
---|---|
Molekulargewicht |
300.46 g/mol |
IUPAC-Name |
1-bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H2BrClF3N3/c8-4-3-5(9)13-1-2-15(3)6(14-4)7(10,11)12/h1-2H |
InChI-Schlüssel |
GVWDYQAKFXLYCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)Br)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.